2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine
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Overview
Description
2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine is a chemical compound characterized by the presence of a furan ring substituted with a 2-methylcyclopropyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylcyclopropyl Group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base.
Attachment of the Ethanamine Chain: The final step involves the nucleophilic substitution of the furan ring with an ethanamine group, typically using an amine source and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives of the furan ring.
Scientific Research Applications
2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethan-1-amine: Similar structure with a furan ring and ethanamine chain but lacks the 2-methylcyclopropyl group.
2-(Furan-2-yl)ethan-1-amine: Another similar compound with a furan ring and ethanamine chain but without the 2-methylcyclopropyl substitution.
Uniqueness
2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9H,4-6,11H2,1H3 |
InChI Key |
ABSIPPGZAMOTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCN |
Origin of Product |
United States |
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